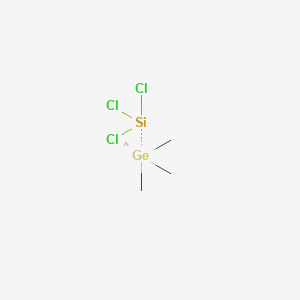
Trimethylgermyltrichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylgermyltrichlorosilane (TMGTCS) is a chemical compound composed of three methyl groups, one germyl group, and one trichlorosilane group. This compound is of interest to scientists due to its unique properties and applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
Trimethylchlorosilane and related compounds have been employed as reagents in organic synthesis, demonstrating their versatility in chemical transformations. For example, trimethylchlorosilane was used as a chlorine source for the α-chlorination of 1,3-dicarbonyl compounds, showcasing its utility in selective synthesis processes (Chong et al., 2016). Moreover, these compounds have been involved in the synthesis of organosilane and organosilylphosphine compounds, highlighting their role in the creation of complex molecules with potential applications in various industries (Schumann & Rösch, 1973).
Surface Modification and Materials Science
Trimethylchlorosilane and similar molecules have found extensive applications in the modification of surfaces to impart desired chemical and physical properties. In the realm of materials science, these compounds have been used to make ceramic membranes hydrophobic, enhancing their suitability for applications such as direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009). Additionally, the treatment of surfaces with trimethylchlorosilane has been reported to repair damage to porous silica, which is crucial for maintaining the integrity and functionality of materials in technological applications (Chang et al., 2002).
Polymer and Composite Material Enhancements
The incorporation of trimethylchlorosilane-treated nanoparticles has shown significant benefits in the electrical properties of polymer composites, suggesting its potential for improving the performance of materials used in the electrical and electronics industries (Huang et al., 2009). Such modifications can lead to materials with enhanced dielectric properties, lower dielectric loss, and improved stability, which are critical for various applications ranging from insulators to semiconductor devices.
Propiedades
InChI |
InChI=1S/C3H9Ge.Cl3Si/c2*1-4(2)3/h1-3H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNBVNPGXREWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)C.[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl3GeSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylgermyltrichlorosilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

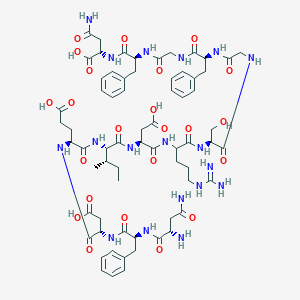
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)
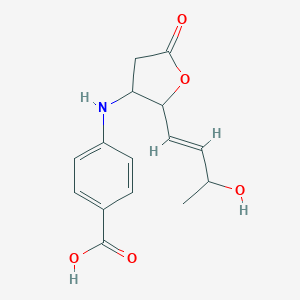
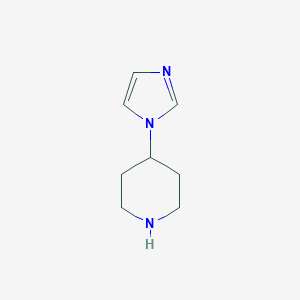
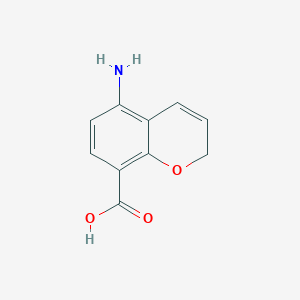

![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)

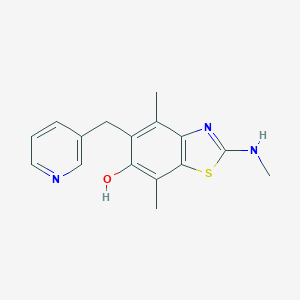
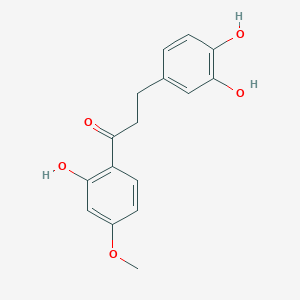


![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)
